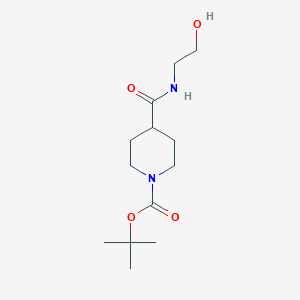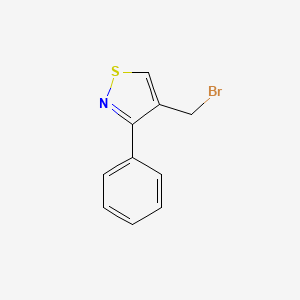
2-(3-Fluorophenoxy)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenoxy)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10FNO3S. It is characterized by the presence of a fluorophenoxy group attached to an ethane sulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)ethane-1-sulfonamide typically involves the reaction of 3-fluorophenol with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-fluorophenol is replaced by the sulfonyl chloride group, forming the desired sulfonamide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Fluorophenoxy)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenoxy)ethane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the fluorophenoxy group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
- 2-(4-Fluorophenoxy)ethane-1-sulfonamide
- 2-(2-Fluorophenoxy)ethane-1-sulfonamide
- 2-(3-Chlorophenoxy)ethane-1-sulfonamide
Comparison: Compared to its analogs, 2-(3-Fluorophenoxy)ethane-1-sulfonamide exhibits unique properties due to the position of the fluorine atom on the phenoxy ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. For example, the 3-fluoro derivative may have different electronic and steric effects compared to the 2- or 4-fluoro derivatives, leading to variations in their chemical and biological behavior .
Propiedades
Fórmula molecular |
C8H10FNO3S |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-(3-fluorophenoxy)ethanesulfonamide |
InChI |
InChI=1S/C8H10FNO3S/c9-7-2-1-3-8(6-7)13-4-5-14(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12) |
Clave InChI |
JXTZRZOFSYBURW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)OCCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
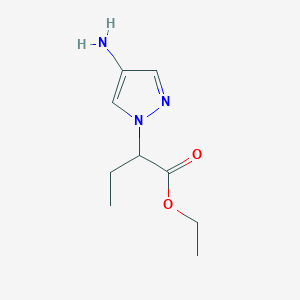
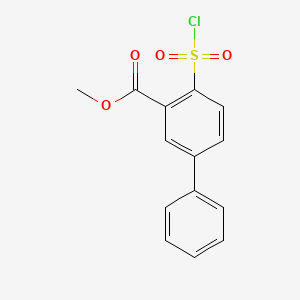
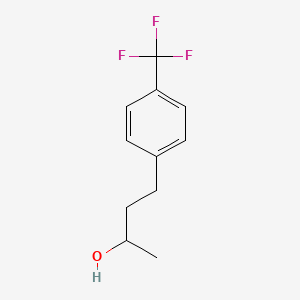
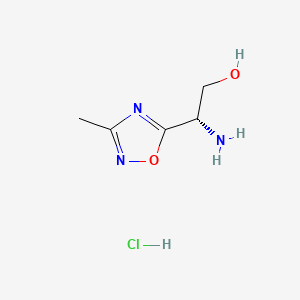
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
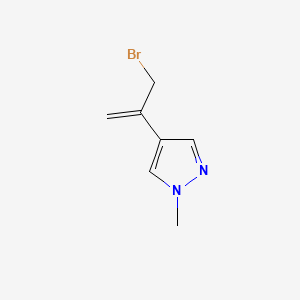
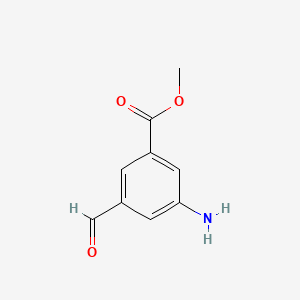

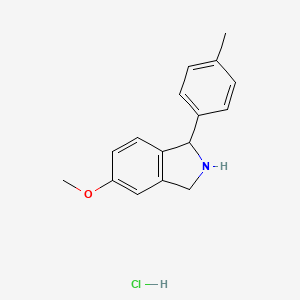

![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
